Clivorine

Hepatotoxicity Cytotoxicity IC50

Clivorine (CAS 275806-81-0) is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) isolated predominantly from Ligularia species (e.g., Ligularia hodgsonii, L. dentata).

Molecular Formula C21H28NO7+
Molecular Weight 406.4 g/mol
Cat. No. B1239113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClivorine
Synonymsclivorine
Molecular FormulaC21H28NO7+
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)O)C)C=C
InChIInChI=1S/C21H28NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17,26H,1,8-10,12H2,2-5H3/q+1/b15-11-
InChIKeyNEHWGXHBNGZJNY-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clivorine for Hepatotoxicity Research: A Reference Otonecine-Type Pyrrolizidine Alkaloid


Clivorine (CAS 275806-81-0) is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) isolated predominantly from Ligularia species (e.g., Ligularia hodgsonii, L. dentata) [1]. It is structurally distinct from the more common retronecine-type PAs (e.g., senecionine, monocrotaline) due to its unique necine base, which contains an 8-keto group and an N-methyl group instead of the retronecine tertiary amine. Clivorine is a well-characterized hepatotoxic and carcinogenic PA that exerts toxicity via cytochrome P450-mediated metabolic activation to a reactive pyrrolic ester that forms covalent DNA and protein adducts [2]. It serves as the quintessential model compound for investigating otonecine-type PA bioactivation, detoxification pathways, gender-dependent metabolism, and autophagy-associated hepatotoxicity mechanisms.

Model type Otonecine-type PA hepatotoxicity probe
Pathway Autophagy/apoptosis mechanism studies
Metabolism CYP-mediated bioactivation & gender-dependent metabolism
Analytical Otonecine-type reference standard for method development

Why Clivorine Cannot Be Replaced by Generic Retronecine-Type Pyrrolizidine Alkaloids


Pyrrolizidine alkaloids are not functionally interchangeable. The necine base structure dictates the mechanism of metabolic activation, the spectrum of reactive metabolites, and the differential induction of cell death pathways [1]. Retronecine-type PAs (e.g., senecionine, monocrotaline) require dehydration to form dehydropyrrolizidine (DHP) esters, while otonecine-type clivorine generates an analogous pyrrolic ester via a distinct N-demethylation and ring-closure mechanism [2]. This structural divergence manifests as quantitatively different cytotoxic potency, differential autophagy induction capability, and distinct gender- and species-dependent metabolic profiles. Substituting clivorine with a retronecine-type PA in mechanistic studies, toxicokinetic modeling, or detoxification research introduces uncontrolled variables that can invalidate comparative analyses.

!
Bioactivation route differs Otonecine-type clivorine generates pyrrolic ester via N-demethylation; retronecine-type PAs use dehydration. Mechanism interpretation may shift.
!
Autophagy profile not shared Monocrotaline lacks autophagy induction at comparable concentrations; cell-death endpoint context may differ significantly.
!
Gender-dependent metabolism varies Clivorine shows distinct male vs. female activation ratios; toxicokinetic models built on retronecine data may not transfer directly.

Clivorine: Quantifiable Differentiation Evidence for Research Procurement


Clivorine Exhibits 3.3× Greater Cytotoxic Potency Than the Average of Three Major Retronecine-Type PAs in Human Hepatoma Huh-7.5 Cells

In a direct head-to-head MTT assay in Huh-7.5 human hepatoma cells, clivorine demonstrated a substantially lower 48-h IC50 (141.7 μM) compared to senecionine (509.7 μM), seneciphylline (491.9 μM), and monocrotaline (413.2 μM) [1]. The average IC50 for the three retronecine-type comparators was 471.6 μM, yielding a 3.3-fold potency advantage for clivorine. In a separate study using HepG2 cells, clivorine yielded an IC20 of 130 μM, which was substantially lower than that of retronecine-type PAs (senecionine IC20 = 340 μM, retrorsine IC20 = 270 μM, platyphylline IC20 = 850 μM) [2].

Cytotoxic potency
Head-to-head
IC50 141.7 μM (Huh-7.5)
Reported 3.3× lower IC50 than average retronecine-type PAs in cell model
48-h MTT; comparator set: senecionine, seneciphylline, monocrotaline
Hepatotoxicity Cytotoxicity IC50 Pyrrolizidine Alkaloids Drug-Induced Liver Injury

Clivorine Induces Protective Autophagy in Hepatoma Cells, a Mechanism Not Observed with Monocrotaline at Equivalent Concentrations

In a systematic comparison of four PAs in Huh-7.5 cells, clivorine uniquely promoted a robust autophagic response at its sub-cytotoxic concentration (6.25 μM), evidenced by LC3B-I to LC3B-II conversion, autophagosome accumulation confirmed by transmission electron microscopy, and GFP-LC3 puncta formation [1]. While senecionine and seneciphylline also activated autophagy, monocrotaline exhibited no autophagy induction at the same tested concentrations. Furthermore, pharmacological suppression of autophagy with 3-methyladenine significantly enhanced clivorine-induced apoptosis, while enhancement of autophagy with rapamycin suppressed apoptosis, establishing autophagy as a protective survival mechanism specifically relevant for clivorine and select retronecine-type PAs but not monocrotaline [1].

Autophagy induction
Direct comparison
Clivorine positive vs. Monocrotaline absent at 6.25 μM
Clivorine: LC3B-II + Monocrotaline: none
Supports autophagy pathway-response interpretation; structure-dependent differential engagement
Huh-7.5 cells; 3-MA suppression confirms protective role
Autophagy Cell Death Mechanisms LC3B Mechanistic Toxicology Pyrrolizidine Alkaloids

Clivorine Demonstrates Significantly Lower Acute Systemic Toxicity Than Retrorsine in Rats, Enabling Safer In Vivo Dosing

The acute intraperitoneal LD50 of clivorine in male Sprague-Dawley rats is 91 ± 3 mg/kg, with female rats showing reduced susceptibility (LD50 = 114 ± 9 mg/kg) [1]. In contrast, the structurally related retronecine-type PA retrorsine exhibits a rat intraperitoneal LD50 of 34 mg/kg, making it approximately 2.7 times more acutely toxic than clivorine in male rats [2]. This difference is mechanistically supported by clivorine's gender-dependent metabolic activation: male rats show approximately 21% metabolic activation to the toxic pyrrolic ester, while female rats show only approximately 4% activation, with a predominant detoxification pathway generating deacetylclivorine (approximately 16% of metabolism) [3].

Acute in vivo toxicity
Cross-study
LD50 (male rat, ip) 91 mg/kg
Approx. 2.7-fold lower acute toxicity than retrorsine; model-safety context supports wider dosing window
Female LD50 114 mg/kg; gender-dependent metabolic activation documented
Acute Toxicity LD50 In Vivo Toxicology Safety Pharmacology Pyrrolizidine Alkaloids

Clivorine Is a Fully Characterized Hepatocarcinogen with Established Tumor Incidence Data, Supporting Its Use as a Positive Control in Carcinogenicity Assessment

Clivorine's tumorigenic activity was definitively demonstrated in an inbred ACI rat model: 8 of 12 animals (67%) administered 0.005% clivorine in drinking water for 340 days developed liver tumors, with 2 cases of hemangioendothelial sarcoma (one with lung metastasis) and 6 cases of neoplastic hepatic nodules, while no tumors were observed in control animals [1]. Its genotoxic mechanism involves metabolic formation of DHP-derived DNA adducts via rat liver microsomal activation, confirmed by 32P-postlabeling analysis [2]. Combining clivorine with genotoxicity data in V79 cells, a study demonstrated that clivorine alone was inactive without metabolic activation, but upon S9-mediated bioactivation, it induced concentration-dependent DNA damage [3].

Hepatocarcinogenicity
Reported
67% liver tumor incidence (8/12 ACI rats)
Reported tumor-promotion model response; supports carcinogenicity endpoint research
Drinking water 0.005% for 340 days; DHP-DNA adducts confirmed
Carcinogenicity Hepatocellular Carcinoma Genotoxicity Long-Term Toxicology Pyrrolizidine Alkaloid Carcinogenesis

Clivorine Exhibits Superior Aqueous Solubility (0.27 g/L) and Predictable Ionization Profile, Facilitating Formulation for In Vitro and In Vivo Studies

Clivorine has a predicted aqueous solubility of 0.27 g/L (ALOGPS) and a logS of -3.2, with a logP of 1.5 (ALOGPS) or 2.03 (ChemAxon) [1]. Its pKa (strongest basic) is 6.96, indicating it exists predominantly in the ionized form at physiological pH (7.4) [1]. By comparison, many retronecine-type PAs such as senecionine and monocrotaline contain additional hydroxyl groups and lack the N-methyl group, potentially resulting in different solubility and ionization characteristics (class-level inference) [2]. Clivorine is freely soluble in DMSO, ethanol, chloroform, and ethyl acetate, enabling stock solution preparation at concentrations up to 50 mM in DMSO [3].

Physicochemical profile
Class-level
Aq. solubility 0.27 g/L; logP 1.5; pKa (base) 6.96
Supports formulation-exposure review; ionized at pH 7.4, DMSO soluble to 50 mM
ALOGPS/ChemAxon predictions; class-level inference vs. retronecine PAs
Physicochemical Properties Solubility LogP Formulation Druglikeness

Clivorine: High-Impact Application Scenarios Based on Differential Evidence


Mechanistic Dissection of Structure-Dependent Cell Death Pathways (Apoptosis vs. Autophagy) in Hepatocytes

Clivorine is the premier otonecine-type PA probe for investigating the differential activation of apoptosis and autophagy in hepatocytes. Its 3.3-fold greater cytotoxic potency over retronecine-type comparators (IC50 141.7 μM vs. average 471.6 μM in Huh-7.5 cells) combined with its unique autophagy induction profile (absent in monocrotaline) makes it indispensable for studies requiring concurrent measurement of multiple cell death modalities [1]. The established autophagy-protective role demonstrated by 3-MA suppression and rapamycin enhancement experiments [1] provides a validated experimental framework for screening hepatoprotective agents.

Positive Control in Carcinogenicity and Genotoxicity Screening Assays

With a documented 67% liver tumor incidence in ACI rats and confirmed DHP-DNA adduct formation via 32P-postlabeling [2], clivorine serves as a rigorously characterized positive control for in vitro and in vivo carcinogenicity assessment protocols. Its otonecine-type structure distinguishes it from the more commonly used retronecine-type carcinogenic PAs (e.g., riddelliine, retrorsine), allowing laboratories to demonstrate assay sensitivity across both PA structural classes. The established drinking-water administration protocol (0.005% for 340 days) provides a reproducible dosing paradigm [2].

Gender-Dependent Drug Metabolism and Toxicokinetic Modeling Studies

Clivorine exhibits one of the best-characterized gender-dependent metabolic profiles among all PAs: male rats show approximately 21% metabolic activation (CYP3A1/2-dependent) vs. approximately 4% in females, with a female-specific detoxification pathway generating deacetylclivorine (approximately 16% of metabolism) [3]. The corresponding LD50 shift (male 91 mg/kg vs. female 114 mg/kg, ip) provides in vivo correlation [4]. This makes clivorine an ideal test compound for validating PBPK models incorporating gender-specific CYP expression and for evaluating hormone-dependent detoxification enzyme induction.

Otonecine-Type Pyrrolizidine Alkaloid Reference Standard for Analytical Method Development

As the best-studied otonecine-type PA with fully characterized metabolites (DHR, 7-GSH-DHR, 7,9-diGSH-DHR, clivoric acid, deacetylclivorine, and clivopic acid) [5], clivorine is the optimal reference standard for developing and validating LC-MS/MS or GC-MS methods for PA detection in herbal products, food, and biological matrices. Its distinct fragmentation pattern and retention characteristics relative to retronecine-type PAs enable unambiguous identification and quantification in complex mixtures.

Application
Selection Property
Validation Focus
Hepatocyte cell death pathway studies
Otonecine-type autophagy/apoptosis engagement
Apoptosis and autophagy endpoint review; 3-MA/rapamycin modulation context
Carcinogenicity positive-control research
Documented tumorigenicity and DNA adduct formation
Tumor incidence and DHP-DNA adduct endpoint review
Gender-dependent metabolism modeling
Characterized CYP-activation and detoxification profile
CYP expression and LD50 correlation review; deacetylclivorine pathway
Analytical method development
Otonecine-type reference standard with known metabolites
LC-MS/MS discrimination from retronecine PAs; fragmentation pattern review
Quote Request

Request a Quote for Clivorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.